(S)-alpha-benzhydryl-proline-HCl

Description

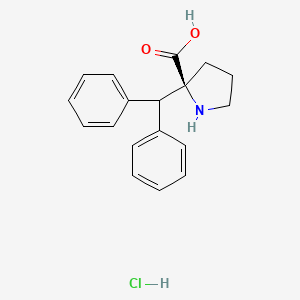

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-benzhydrylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(12-7-13-19-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,19H,7,12-13H2,(H,20,21);1H/t18-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEQMVGYYDKOED-FERBBOLQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-alpha-Benzhydryl-proline-HCl: Chemical Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

(S)-alpha-Benzhydryl-proline-HCl, a chiral derivative of the amino acid proline, represents a unique building block for synthetic and medicinal chemistry. The incorporation of a bulky benzhydryl (diphenylmethyl) group at the alpha-position imparts significant steric hindrance and lipophilicity, making it a valuable component in the design of novel peptides, peptidomimetics, and small molecule therapeutics. This technical guide provides a comprehensive overview of its chemical properties, structure, and synthetic approaches, tailored for professionals in drug discovery and development.

Chemical Structure and Properties

This compound, systematically named (S)-2-(diphenylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, is characterized by a proline ring with a diphenylmethyl substituent attached to the α-carbon. This substitution creates a quaternary stereocenter, which significantly influences the molecule's conformational preferences and its interactions with biological targets.

Structure:

Figure 1: Chemical structure of this compound.

Chemical and Physical Properties:

While specific experimental data for this compound is limited in publicly available literature, properties can be inferred from its (R)-enantiomer and related structures.

| Property | Value |

| Molecular Formula | C₁₈H₂₀ClNO₂ |

| Molecular Weight | 317.81 g/mol |

| CAS Number | Not available ((R)-enantiomer: 1049728-69-9) |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents |

Synthesis and Experimental Protocols

The synthesis of α-substituted proline derivatives is a well-established area of organic chemistry. The preparation of this compound would likely follow a multi-step sequence involving the stereoselective alkylation of a proline enolate equivalent.

General Synthetic Strategy:

A common approach involves the use of a chiral auxiliary to direct the stereoselective introduction of the benzhydryl group. The "self-reproduction of chirality" principle developed by Seebach is a highly effective method for the α-alkylation of proline with retention of configuration.

Illustrative Experimental Workflow:

The following diagram outlines a plausible synthetic workflow for the preparation of (S)-alpha-benzhydryl-proline. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.

Figure 2: A generalized synthetic workflow for the preparation of (S)-alpha-benzhydryl-proline.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Protection of (S)-Proline: (S)-Proline is first protected to prevent side reactions. A common method is the formation of a cyclic derivative, for example, by reacting with pivalaldehyde to form a 2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.

-

Step 2: Enolate Formation: The protected proline derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding chiral enolate.

-

Step 3: Alkylation: The enolate is then reacted with an electrophile, in this case, benzhydryl bromide. The steric bulk of the protected proline derivative directs the approach of the electrophile, leading to a highly diastereoselective alkylation.

-

Step 4: Deprotection and Salt Formation: The protecting groups are removed under acidic conditions. Subsequent treatment with a solution of hydrogen chloride in an appropriate solvent (e.g., diethyl ether or dioxane) would yield the desired (S)-alpha-benzhydryl-proline hydrochloride as a precipitate, which can then be isolated by filtration and purified by recrystallization.

Biological and Medicinal Chemistry Context

While no specific biological activities or signaling pathways for this compound have been documented in the reviewed literature, its structural features suggest potential applications in medicinal chemistry.

Potential Roles in Drug Design:

-

Conformational Constraint: The quaternary α-carbon atom severely restricts the conformational freedom of the peptide backbone when this amino acid is incorporated into a peptide sequence. This can be used to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.

-

Increased Lipophilicity: The two phenyl rings of the benzhydryl group significantly increase the lipophilicity of the molecule. This property can enhance membrane permeability and improve the pharmacokinetic profile of a drug candidate.

-

Pharmacophore Scaffolding: The rigid structure and defined stereochemistry of (S)-alpha-benzhydryl-proline make it an excellent scaffold for the spatial presentation of pharmacophoric elements. By attaching functional groups to the phenyl rings or other parts of the molecule, medicinal chemists can design potent and selective ligands for various biological targets.

The broader class of benzhydryl amines, which share the diphenylmethyl motif, exhibits a wide range of biological activities, including antiviral, antibacterial, and anti-leishmanial properties.[1] This suggests that derivatives of alpha-benzhydryl-proline could be promising leads in the development of new therapeutic agents.

The decarboxylated analogue, (S)-(-)-2-(diphenylmethyl)pyrrolidine, is utilized as a chiral building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] This highlights the value of the (S)-2-benzhydrylpyrrolidine scaffold in creating enantiomerically pure compounds with desired therapeutic effects.

References

Spectroscopic Analysis of (S)-alpha-Benzhydryl-Proline HCl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data (NMR, IR, MS) and characterization of (S)-alpha-benzhydryl-proline hydrochloride. Despite a comprehensive search of scientific literature and patent databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for (S)-alpha-benzhydryl-proline HCl is not publicly available at this time. While the compound is listed by some commercial suppliers, they do not provide specific spectral data.

This guide, therefore, provides general methodologies for acquiring such data and presents information on structurally related compounds to offer a comparative context.

Data Presentation: Spectroscopic Data of Related Compounds

To provide a frame of reference, the following tables summarize spectroscopic data for proline and one of its derivatives. It is crucial to note that these data are not for (S)-alpha-benzhydryl-proline HCl and should be used for comparative purposes only.

Table 1: ¹H NMR and ¹³C NMR Data for L-Proline in D₂O

| Nucleus | Chemical Shift (ppm) |

| ¹H | 4.12 (t, 1H), 3.38 (t, 2H), 2.35 (m, 1H), 2.05 (m, 3H) |

| ¹³C | 174.5, 61.8, 46.8, 30.2, 24.8 |

Table 2: IR and MS Data for Proline

| Spectroscopic Technique | Key Signals |

| IR (KBr, cm⁻¹) | 3400-2500 (O-H and N-H stretch), 1650-1580 (C=O stretch) |

| Mass Spectrometry (EI) | m/z 115 (M⁺), 70 (M-COOH)⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound such as (S)-alpha-benzhydryl-proline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent will depend on the solubility of the hydrochloride salt.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data using an appropriate software, applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Process the data to obtain a transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of a mass spectrometer.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the capillary voltage, cone voltage, and desolvation gas flow to optimal values for the compound.

-

Acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular weight (for C₁₈H₂₀ClNO₂, the molecular weight is 317.81 g/mol ).

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

The Genesis of a Revolution: A Technical Guide to Proline-Derived Organocatalysts

For Researchers, Scientists, and Drug Development Professionals

The field of organic synthesis has been profoundly shaped by the discovery and development of proline-derived organocatalysts. These small, chiral organic molecules have emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts, enabling the efficient and stereoselective construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and application of these remarkable catalysts, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

A Serendipitous Discovery: The Dawn of Proline Organocatalysis

The story of proline organocatalysis begins in the early 1970s, not in academia, but in the industrial laboratories of Hoffmann-La Roche and Schering AG.[1][2][3] Researchers at these companies were independently investigating the synthesis of steroid intermediates when they stumbled upon a remarkable transformation. They found that the naturally occurring amino acid L-proline could catalyze an intramolecular aldol reaction with high enantioselectivity.[1][4][5] This seminal discovery, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, laid the foundation for the entire field of asymmetric organocatalysis.[1][4][6]

The initial reaction involved the cyclization of an achiral triketone to afford a chiral bicyclic ketol, a key building block for steroid synthesis, with impressive enantiomeric excess (ee).[1][3] Despite the significance of this finding, the field lay dormant for nearly three decades.[1] The broader implications of using a simple amino acid as a chiral catalyst were not fully appreciated at the time.

The Renaissance of a Field: List, MacMillan, and the Nobel Prize

The turn of the 21st century witnessed a renaissance in proline organocatalysis, spearheaded by the independent work of Benjamin List and David W.C. MacMillan. Their research expanded the scope of proline-catalyzed reactions beyond intramolecular aldol cyclizations to a wide array of intermolecular transformations.[7] This groundbreaking work, which demonstrated the broad utility and potential of organocatalysis, was recognized with the 2021 Nobel Prize in Chemistry.

List, drawing inspiration from the catalytic mechanism of aldolase enzymes, demonstrated that proline could effectively catalyze intermolecular aldol reactions between ketones and aldehydes.[7] Simultaneously, MacMillan introduced the concept of "organocatalysis" and developed a range of proline-derived catalysts, including the eponymous MacMillan catalysts, which proved highly effective in a variety of asymmetric transformations.

Their collective contributions ignited an explosion of research in the field, leading to the development of a vast toolbox of proline-based catalysts and their application in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Mannich reactions, Michael additions, and Diels-Alder reactions.

Mechanistic Insights: The Catalytic Cycle of Proline

The catalytic prowess of proline and its derivatives stems from their ability to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. The bifunctional nature of proline, possessing both a secondary amine and a carboxylic acid group, is crucial for its catalytic activity.

The generally accepted mechanism for proline-catalyzed reactions, such as the aldol reaction, involves the following key steps:

-

Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde to form a chiral enamine intermediate.

-

Carbon-Carbon Bond Formation: The enamine, acting as a nucleophile, attacks an electrophile (e.g., another carbonyl compound). The stereochemistry of this step is directed by the chiral environment of the proline catalyst.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the proline catalyst, thus completing the catalytic cycle.

Quantitative Data Summary

The following tables summarize the performance of proline and its derivatives in key organocatalytic reactions, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Proline-Catalyzed Aldol Reactions

| Entry | Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (10) | MeOH/H₂O | 19 | >95 | 92:8 | 99 | [8] |

| 2 | Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | neat | 24 | 68 | - | 76 | [9] |

| 3 | Hydroxyacetone | Benzaldehyde | (S)-Proline (20) | neat | 48 | 95 | - | 99 | [7] |

| 4 | Propionaldehyde | Isobutyraldehyde | (S)-Proline (20) | DMF | 11 | 82 | 24:1 | >99 | [10] |

Table 2: Proline-Catalyzed Mannich Reactions

| Entry | Ketone/Aldehyde | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Acetone | N-PMP-p-nitrobenzaldimine | (S)-Proline (35) | DMSO/Acetone | 12-48 | 50 | - | 94 | [11] |

| 2 | Acetaldehyde | N-Boc-2-naphthaldehyde imine | (S)-Proline (20) | CH₃CN | 2-3 | 85 | - | >99 | [12] |

| 3 | Isovaleraldehyde | N-Boc-2-naphthaldehyde imine | (S)-Proline (20) | CH₃CN | 10 | 91 | 95:5 | 99 | [13] |

| 4 | Propionaldehyde | N-PMP-glyoxylate imine | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid (5) | Dioxane | 24 | 90 | 6:94 | >99 | [14] |

Table 3: Proline-Catalyzed Michael Additions

| Entry | Donor | Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Cyclohexanone | β-Nitrostyrene | L-Proline (5) | [bmim]PF₆ | 14-24 | 76 | - | 0.8 | [15] |

| 2 | Cyclohexanone | β-Nitrostyrene | 3-Decyl-β-proline (1) | H₂O | 20 | 65 | 94:6 | - | [16] |

| 3 | Acetone | Chalcone | C₂-symmetric tetraamine (10) | Toluene | 24 | 95 | >99:1 | 93 | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key proline-catalyzed reactions.

General Procedure for the Proline-Catalyzed Intermolecular Aldol Reaction

Materials:

-

Aldehyde (1.0 mmol)

-

Ketone (5.0 mmol)

-

(S)-Proline (0.1 mmol, 10 mol%)

-

Solvent (e.g., MeOH/H₂O, 2:1 v/v, 0.3 mL)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a vial equipped with a magnetic stir bar, add (S)-proline (0.1 mmol).

-

Add the chosen solvent (e.g., 0.2 mL MeOH and 0.1 mL H₂O) and stir until the proline is dissolved.

-

Add the aldehyde (1.0 mmol) followed by the ketone (5.0 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

-

Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).[8]

General Procedure for the Proline-Catalyzed Three-Component Mannich Reaction

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (e.g., p-anisidine, 1.1 mmol)

-

Ketone (e.g., acetone, 10 mL)

-

(S)-Proline (0.35 mmol, 35 mol%)

-

DMSO (if required)

-

Phosphate-buffered saline (PBS) solution (pH 7.4)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, prepare a suspension of (S)-proline (0.35 mmol), the amine (1.1 mmol), and the aldehyde (1.0 mmol) in the ketone (e.g., 10 mL of acetone or a mixture of DMSO/acetone).

-

Stir the mixture at room temperature for the specified time (typically 12-48 hours), monitoring the reaction by TLC.

-

After completion, add PBS solution (pH 7.4) to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired β-amino carbonyl compound.[11]

Conclusion and Future Outlook

The discovery of proline-derived organocatalysts has been a transformative event in organic chemistry. From its serendipitous beginnings in industrial labs to its central role in the 2021 Nobel Prize, proline catalysis has demonstrated the power of small, chiral organic molecules to effect complex and highly stereoselective transformations. The principles established through the study of proline have paved the way for the development of a vast array of other organocatalysts, each with its own unique reactivity and applications.

For researchers and professionals in drug development, proline-derived organocatalysts offer a sustainable, cost-effective, and efficient tool for the synthesis of chiral molecules. The operational simplicity and mild reaction conditions associated with these catalysts make them particularly attractive for both laboratory-scale synthesis and industrial applications. As our understanding of organocatalytic mechanisms deepens, the future will undoubtedly see the emergence of even more powerful and selective proline-based catalysts, further expanding the frontiers of asymmetric synthesis.

References

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. About: Hajos–Parrish–Eder–Sauer–Wiechert reaction [dbpedia.org]

- 3. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 20.210.105.67 [20.210.105.67]

- 13. researchgate.net [researchgate.net]

- 14. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C 2-symmetric proline-derived tetraamine as highly effective catalyst for direct asymmetric Michael addition of ketones to chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Determining the Solubility of (S)-alpha-benzhydryl-proline-HCl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative solubility data for (S)-alpha-benzhydryl-proline-HCl is not extensively documented in publicly accessible literature, posing a challenge for formulation development and experimental design. This guide provides a comprehensive framework for researchers to systematically determine the solubility of this and similar active pharmaceutical ingredients (APIs) in common organic solvents. It outlines established experimental protocols, factors influencing solubility, and a template for data presentation.

Introduction to Solubility Assessment

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a critical physicochemical property in drug development.[1] It directly impacts bioavailability, formulation strategies, and purification processes. For an API like this compound, understanding its solubility profile in various organic solvents is essential for developing stable liquid dosage forms, optimizing crystallization processes, and ensuring reliable results in preclinical assays.

Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of physical and chemical factors related to both the solute and the solvent. Key considerations include:

-

Polarity: The "like dissolves like" principle is fundamental. The polarity of this compound, influenced by its proline ring, benzhydryl group, and hydrochloride salt form, will dictate its affinity for polar, semi-polar, or non-polar solvents.[1]

-

Temperature: Most solid solutes exhibit increased solubility with rising temperature, as the dissolution process is often endothermic.[1][2] However, this relationship must be determined empirically, as some compounds can exhibit exothermic dissolution.[1]

-

Molecular Structure and Size: The large, bulky benzhydryl group can sterically hinder solvation, while the ionic nature of the hydrochloride salt enhances solubility in more polar solvents.[3]

-

Solvent Properties: The dielectric constant, hydrogen bonding capability, and molecular size of the solvent molecules are crucial in overcoming the solute's crystal lattice energy.[1][3]

-

Solid-State Properties: The crystalline form (polymorphism) of the API can significantly affect its solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts.[2]

The interplay of these factors determines the overall solubility profile of an API.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic, or equilibrium, solubility provides the most accurate measure of a compound's solubility by ensuring a saturated solution is in equilibrium with the solid drug.[4][5] The shake-flask method is the gold standard for this determination.[6]

Objective: To determine the maximum concentration of this compound that dissolves in a selection of organic solvents at a specified temperature (e.g., 25°C) and pressure.

Materials:

-

This compound (solid, of known purity and polymorphic form)

-

Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4][6] The exact time should be determined in preliminary studies by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To ensure complete removal of solid particles, centrifuge the vials at high speed.

-

Sample Collection: Carefully collect an aliquot of the supernatant. Immediately filter the sample using a chemically resistant syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

The entire workflow is a systematic process to ensure accurate and reproducible results.

Data Presentation

For clarity and comparative analysis, all quantitative solubility data should be compiled into a structured table. This allows for easy identification of suitable solvents for specific applications. A template for such a table is provided below.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Protic Solvents | Methanol | 32.7 | [Experimental Data] | [Calculated Data] | |

| Ethanol | 24.6 | [Experimental Data] | [Calculated Data] | ||

| Isopropanol | 19.9 | [Experimental Data] | [Calculated Data] | ||

| Aprotic Polar | Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | |

| Solvents | Acetone | 20.7 | [Experimental Data] | [Calculated Data] | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] | ||

| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Data] | [Calculated Data] | ||

| Aprotic Non-Polar | Dichloromethane | 9.1 | [Experimental Data] | [Calculated Data] | |

| Solvents | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | |

| Hexane | 1.9 | [Experimental Data] | [Calculated Data] |

Note: Researchers should populate this table with their own experimentally derived data.

Conclusion

While specific solubility data for this compound is not readily published, a systematic and rigorous experimental approach allows researchers to generate this critical information. By employing the thermodynamic shake-flask method and considering the key factors that influence solubility, drug development professionals can build a comprehensive solubility profile. This data is indispensable for guiding formulation development, ensuring the success of subsequent research, and accelerating the path to clinical application.

References

- 1. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 2. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. who.int [who.int]

A Comprehensive Technical Guide to the Theoretical and Computational Modeling of α-Substituted Proline Analogs: A Case Study Perspective on (S)-alpha-benzhydryl-proline-HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-Substituted Proline Analogs

Proline is a unique proteinogenic amino acid due to its cyclic structure, which imposes significant conformational constraints on the peptide backbone. Substitutions at the α-carbon of the proline ring introduce further steric and electronic effects, profoundly influencing the local conformation, cis-trans isomerization of the preceding peptide bond, and the overall three-dimensional structure of peptides and proteins. Understanding these conformational propensities is crucial for the rational design of peptidomimetics, therapeutic agents, and catalysts.

(S)-alpha-benzhydryl-proline-HCl, with a bulky benzhydryl group at the α-position, presents an interesting case for computational analysis. The large hydrophobic substituent is expected to significantly restrict the conformational freedom of the pyrrolidine ring and the backbone dihedral angles, potentially favoring specific secondary structures.

Theoretical Framework and Key Concepts

The computational study of α-substituted proline analogs revolves around several key theoretical concepts:

-

Conformational Analysis: Identifying the low-energy conformations of the molecule in different environments (gas phase, implicit solvent, explicit solvent). This involves exploring the potential energy surface with respect to the backbone dihedral angles (φ, ψ) and the pyrrolidine ring puckering.

-

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to accurately calculate the electronic structure, energies, and properties of different conformers.[1][2]

-

Solvation Modeling: Accounting for the effect of the solvent (e.g., water) on the conformational equilibrium and properties of the molecule using implicit or explicit solvent models.

-

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule over time to understand its conformational flexibility, interactions with solvent, and to sample a broader range of conformations.

Methodologies for Computational Modeling

A typical computational workflow for studying an α-substituted proline analog like this compound would involve the following steps:

The first step is to generate a three-dimensional structure of the molecule. Due to the flexibility of the benzhydryl group and the potential for different ring puckers, a systematic conformational search is necessary to identify relevant low-energy structures.

Workflow for Conformational Search and Initial Analysis

Caption: Workflow for generating and identifying initial low-energy conformers.

The low-energy conformers identified from the initial search should be subjected to more accurate quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose.

Table 1: Recommended DFT Functionals and Basis Sets for Proline Analog Studies

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d) | A popular hybrid functional that often provides a good balance between accuracy and computational cost for geometry optimizations.[2] |

| M06-2X | 6-311+G(d,p) | A meta-hybrid GGA functional that performs well for non-covalent interactions, which can be important for the bulky benzhydryl group. |

| ωB97X-D | def2-TZVP | A range-separated hybrid functional with empirical dispersion correction, suitable for systems with potential intramolecular interactions. |

Logical Flow for Quantum Chemical Calculations

Caption: Workflow for refining structures and calculating properties using quantum chemistry.

The presence of a solvent can significantly influence the conformational preferences of a molecule. Implicit solvation models are a computationally efficient way to account for these effects.

Table 2: Common Implicit Solvation Models

| Model | Description |

| SMD | The Solvation Model based on Density is a universal solvation model that has been shown to be effective for calculating properties like the n-octanol/water partition coefficient for proline analogs.[3] |

| PCM | The Polarizable Continuum Model is a widely used method that represents the solvent as a polarizable continuum. |

| CPCM | A conductor-like variant of PCM that can be more robust for charged species. |

For a more detailed understanding of the dynamic behavior and to explore a wider conformational space, molecular dynamics (MD) simulations can be performed.

Experimental Workflow for Molecular Dynamics Simulation

Caption: A typical workflow for setting up and running a molecular dynamics simulation.

Predicted Conformational and Physicochemical Properties

Based on studies of other α-substituted proline analogs, several predictions can be made about this compound:

-

Restricted Backbone Conformation: The bulky benzhydryl group is expected to severely restrict the accessible regions of the Ramachandran plot, likely favoring conformations in the α-helical or semi-extended regions.[1]

-

Influence on Ring Pucker: The α-substituent will likely influence the endo/exo puckering equilibrium of the pyrrolidine ring.[4]

-

Cis/Trans Isomerization: The steric hindrance from the benzhydryl group may disfavor the cis conformation of the preceding peptide bond.[4]

-

Lipophilicity: The presence of the two phenyl rings will significantly increase the lipophilicity of the molecule. This can be quantified by calculating the logP value using methods like the SMD model.[3]

Conclusion

While direct computational studies on this compound are not currently available, the methodologies and theoretical frameworks developed for other proline analogs provide a clear and robust path forward for its investigation. The combination of conformational searching, quantum chemical calculations, and molecular dynamics simulations can provide invaluable insights into the structural and dynamic properties of this molecule. Such studies are essential for understanding its potential role in peptide and protein structure and for the rational design of new molecules with desired biological activities. The protocols and conceptual frameworks outlined in this guide serve as a foundational resource for researchers embarking on the computational modeling of this and other novel α-substituted proline derivatives.

References

(S)-alpha-Benzhydryl-Proline-HCl: A Technical Guide to its Stereochemistry and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-alpha-Benzhydryl-proline hydrochloride is a chiral, non-proteinogenic amino acid derivative. While specific literature on this compound is limited, its structural features—a proline backbone with a bulky benzhydryl group at the alpha-position—suggest significant potential in stereoselective synthesis and drug design. This technical guide provides a comprehensive overview of the stereochemistry of α-substituted proline derivatives, inferring the expected properties and applications of (S)-alpha-benzhydryl-proline-HCl. We will explore established synthetic methodologies for α-alkylation of proline, the critical role of the α-substituent in directing stereochemical outcomes in catalysis, and potential experimental protocols. This document aims to serve as a foundational resource for researchers interested in the design and application of novel proline-based catalysts and chiral building blocks.

Introduction to Chirality and Stereochemistry of α-Substituted Prolines

Proline and its derivatives are cornerstones of asymmetric catalysis, prized for their rigid pyrrolidine ring which provides a well-defined chiral environment.[1][2] The introduction of a substituent at the α-carbon atom creates a quaternary stereocenter, further constraining the molecule's conformation and influencing its catalytic activity.[1] The stereochemistry of this α-substituent plays a crucial role in dictating the facial selectivity of reactions catalyzed by these proline derivatives.

The benzhydryl group, with its two phenyl rings, is a sterically demanding substituent. In (S)-alpha-benzhydryl-proline, this bulky group is expected to significantly influence the orientation of substrates approaching the catalytic site, potentially leading to high levels of stereoselectivity in a variety of organic transformations.

Synthesis of α-Substituted Proline Derivatives

The synthesis of α-substituted prolines with high enantiopurity is a significant challenge due to the propensity for racemization at the α-position. Several strategies have been developed to overcome this, with the "self-reproduction of chirality" being a particularly elegant and effective method.[1][3][4]

Seebach's Self-Reproduction of Chirality

This methodology allows for the α-alkylation of proline with retention of configuration.[1][3][4] The key is the temporary introduction of a new stereocenter, which directs the stereoselective alkylation of the original α-carbon.

Experimental Protocol: General Procedure for α-Alkylation of Proline via Self-Reproduction of Chirality

-

Formation of the Bicyclic Acetal: (S)-Proline is condensed with an achiral aldehyde, typically pivaldehyde, to form a bicyclic acetal. This reaction proceeds with high diastereoselectivity, creating a temporary stereocenter that protects the original α-proton and directs subsequent reactions.

-

Deprotonation: The protected proline derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a chiral, non-racemic enolate.

-

Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The bulky temporary chiral auxiliary directs the approach of the electrophile to the opposite face, leading to a highly diastereoselective alkylation.

-

Hydrolysis: The bicyclic acetal is hydrolyzed under acidic conditions to remove the chiral auxiliary and afford the desired α-substituted proline.

For the synthesis of (S)-alpha-benzhydryl-proline, benzhydryl bromide would be used as the electrophile in the alkylation step.

Other Synthetic Approaches

Other methods for the synthesis of α-substituted prolines include the diastereoselective alkylation of proline-derived enamines and the use of chiral auxiliaries.[5]

Role of the α-Substituent in Asymmetric Catalysis

The α-substituent in proline-based organocatalysts plays a pivotal role in determining the stereochemical outcome of catalyzed reactions, such as aldol, Mannich, and Michael reactions.[6][7] The steric bulk of the α-substituent can effectively shield one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face.

In the case of (S)-alpha-benzhydryl-proline, the large benzhydryl group would create a highly biased steric environment. This is expected to lead to high enantioselectivities in reactions where the catalyst controls the stereochemistry.

Potential Applications in Drug Development

α-Substituted α-amino acids are valuable building blocks in medicinal chemistry.[1] The incorporation of conformationally constrained amino acids like (S)-alpha-benzhydryl-proline into peptides can lead to more stable and potent therapeutic agents by inducing specific secondary structures. The benzhydryl group can also participate in beneficial hydrophobic or π-stacking interactions with biological targets.

Data Presentation

| Reaction | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | enantiomeric excess (ee, %) |

| Acetone + 4-Nitrobenzaldehyde | 10 | DMSO | 25 | >95 | >99 |

| Cyclohexanone + Benzaldehyde | 20 | CH3CN | 0 | 92 | 98 |

| Propanal + 4-Chlorobenzaldehyde | 15 | NMP | -20 | 88 | 97 |

Table 1: Hypothetical Performance in Proline-Catalyzed Aldol Reactions.

Conclusion

This compound represents a promising yet underexplored chiral catalyst and building block. Based on the established principles of stereoselective synthesis and organocatalysis for α-substituted prolines, it is anticipated to be a highly effective tool for controlling stereochemistry in a variety of chemical transformations. Further research into the synthesis and catalytic applications of this and related bulky α-substituted proline derivatives is warranted and expected to yield valuable insights and methodologies for the scientific community.

References

- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scilit.com [scilit.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Potential applications of novel proline derivatives in synthesis

An In-depth Technical Guide to the Application of Novel Proline Derivatives in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The field of organocatalysis has revolutionized modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts.[1][2] At the heart of this revolution is L-proline, a simple, naturally occurring amino acid that has demonstrated remarkable catalytic activity in a wide array of asymmetric transformations.[1][3][4] Its ability to form key enamine and iminium ion intermediates allows for the highly stereocontrolled construction of complex molecules.[1][5][6]

However, the quest for improved efficiency, broader substrate scope, and enhanced operational simplicity has driven the development of novel proline derivatives. These modified catalysts often overcome the limitations of proline, such as high catalyst loadings and limited solvent compatibility, paving the way for more robust and industrially applicable synthetic methods.[7] This guide explores the core principles, recent advancements, and practical applications of these next-generation organocatalysts.

Core Principles: The Proline Catalytic Cycle

Proline and its derivatives catalyze reactions primarily through two key mechanistic pathways: enamine and iminium catalysis. The catalyst's secondary amine is crucial for forming a nucleophilic enamine intermediate with a donor molecule (like a ketone or aldehyde), while the carboxylic acid group facilitates proton transfer and stabilizes transition states through hydrogen bonding.[1][5]

-

Enamine Catalysis : A carbonyl compound (ketone/aldehyde) reacts with the proline catalyst to form an enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and attacks an electrophile (e.g., another aldehyde in an aldol reaction).

-

Iminium Catalysis : An α,β-unsaturated carbonyl compound reacts with proline to form an iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack (e.g., in a Michael addition).

-

Hydrolysis : In both cases, the resulting intermediate is hydrolyzed to release the product and regenerate the chiral catalyst, thus completing the catalytic cycle.[6]

Applications of Novel Proline Derivatives in Asymmetric Synthesis

Modifications to the proline scaffold aim to fine-tune its steric and electronic properties, leading to catalysts with superior performance. Key areas of development include enhancing acidity, increasing steric bulk, and immobilizing the catalyst on a solid support.[7][8]

Proline Sulfonamides and Tetrazoles

Replacing the carboxylic acid group of proline with more acidic moieties like a sulfonamide or a tetrazole ring significantly enhances catalytic activity.[7][9] These derivatives often require lower catalyst loadings and shorter reaction times while providing higher yields and enantioselectivities. Their increased acidity facilitates proton transfer steps in the catalytic cycle, and they exhibit better solubility in non-polar organic solvents where proline itself is ineffective.[7]

Polymer-Supported Proline Derivatives

For industrial and large-scale applications, catalyst recovery and reuse are critical. Immobilizing proline derivatives on solid supports like polymers or silica offers a practical solution.[2][8][10] These heterogenized catalysts are easily separated from the reaction mixture by simple filtration, aligning with the principles of green chemistry.[2][8] They have proven effective in a range of asymmetric transformations, including Aldol, Michael, and Mannich reactions, often with excellent recyclability.[2][8]

Functionalized and Constrained Proline Analogues

The synthesis of proline analogues with substituents on the pyrrolidine ring or altered ring structures (e.g., azabicycloalkanes) provides powerful tools for drug discovery and peptide chemistry.[11][12][13] These derivatives serve as constrained dipeptide mimics or chiral building blocks.[12] For instance, fluorinated prolines can be used to modulate the conformational properties of peptides, enhancing their stability or binding affinity.[11]

Data Presentation: Performance of Proline Derivatives

The following tables summarize quantitative data for key asymmetric reactions, comparing the performance of novel proline derivatives to the parent L-proline catalyst.

Table 1: Asymmetric Aldol Reactions

| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |

| L-Proline | p-Nitrobenzaldehyde | Acetone | 68 | 76 | 30 | [14] |

| Proline Tetrazole | p-Nitrobenzaldehyde | Acetone | 95 | 96 | 5 | [7] |

| Proline Phenyl Sulfonamide | Benzaldehyde | Trifluoromethyl Ketone | >95 | 92 | 20 | [9] |

| Polymer-Supported Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 99 | 10 | [8] |

Table 2: Asymmetric Mannich Reactions

| Catalyst | Aldehyde | Imine | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |

| L-Proline | Propanal | N-PMP-protected α-imino ethyl glyoxylate | 99 | >99 | 35 | [5] |

| Proline Tetrazole | Isovaleraldehyde | N-PMP-protected α-imino ethyl glyoxylate | 98 | >99 | 5 | [7] |

| L-Proline | Various Aldehydes | N-Boc-imines | 62-92 | 89-99 | 5-10 | [15] |

Table 3: Asymmetric Michael Additions

| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |

| L-Proline | Propanal | Nitrostyrene | 95 | 21 | 20 | [16] |

| Proline Tetrazole | Propanal | Nitrostyrene | 98 | 92 | 10 | [7] |

| trans-4,5-Methano-L-proline | 2-Nitropropane | Cyclohexenone | >99 | >99 | 20 | [11] |

Experimental Protocols

This section provides a detailed methodology for a representative asymmetric reaction catalyzed by a novel proline derivative.

Protocol: Asymmetric Mannich Reaction using a Proline-Derived Tetrazole Catalyst[7]

This protocol describes the reaction between isovaleraldehyde and PMP-protected α-imino ethyl glyoxylate, which yields the corresponding β-amino aldehyde with high enantioselectivity.

Materials:

-

Proline-derived tetrazole organocatalyst (5 mol%)

-

PMP-protected α-imino ethyl glyoxylate (1.0 eq)

-

Isovaleraldehyde (1.5 eq)

-

Dichloromethane (CH₂Cl₂) as solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

To a stirred solution of the PMP-protected α-imino ethyl glyoxylate (0.25 mmol, 1.0 eq) in dichloromethane (1.0 mL) at room temperature, add the proline-derived tetrazole catalyst (0.0125 mmol, 5 mol%).

-

Add isovaleraldehyde (0.375 mmol, 1.5 eq) to the mixture.

-

Stir the reaction vigorously at room temperature for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product directly by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to afford the pure Mannich product.

-

Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

Novel proline derivatives have emerged as powerful and versatile tools in modern organic synthesis. By rationally modifying the proline scaffold, chemists have developed catalysts that offer significant advantages over the parent amino acid, including higher efficiency, broader applicability, and greater operational simplicity.[7] The development of heterogenized and recyclable versions further enhances their appeal from a green chemistry and industrial perspective.[3][8]

Future research will likely focus on the design of even more sophisticated derivatives for tackling challenging transformations, the application of these catalysts in complex total synthesis projects, and the expansion of their use in flow chemistry and other automated synthesis platforms. The continued synergy between mechanistic understanding and catalyst design promises to further unlock the vast potential of proline-based organocatalysis.

References

- 1. longdom.org [longdom.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions [ouci.dntb.gov.ua]

- 11. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

The Catalyst Core: A Technical Guide to (S)-alpha-Benzhydryl-Proline-HCl in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(S)-alpha-Benzhydryl-proline, a bulky derivative of the natural amino acid proline, and its hydrochloride salt have emerged as powerful organocatalysts in the field of asymmetric synthesis. Their ability to induce high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions has made them valuable tools for the construction of complex chiral molecules, a critical aspect of modern drug discovery and development. This technical guide provides an in-depth review of the applications of (S)-alpha-benzhydryl-proline and its derivatives, focusing on key asymmetric reactions, their underlying mechanisms, and detailed experimental considerations.

Core Applications in Asymmetric Synthesis

(S)-alpha-Benzhydryl-proline and its derivatives, most notably the corresponding diphenylprolinol silyl ethers, are renowned for their efficacy in a range of organocatalytic transformations. The primary mode of activation involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the strategy of Class I aldolase enzymes.[1][2] The sterically demanding benzhydryl group plays a crucial role in creating a chiral pocket that effectively shields one face of the reactive intermediate, leading to high enantioselectivities.

This guide will focus on three cornerstone applications: the Aldol reaction, the Michael addition, and the Mannich reaction.

Asymmetric Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis, enabling the enantioselective formation of β-hydroxy carbonyl compounds.[3][4] While extensive data exists for (S)-proline itself, its bulky derivatives like (S)-alpha-benzhydryl-proline offer a modified steric environment that can influence reactivity and selectivity.

Quantitative Data Summary: Asymmetric Aldol Reactions

| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 24 | 95 | 93:7 | 97 | [3] |

| 2 | Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 72 | 78 | 90:10 | 95 | [3] |

| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 72 | 85 | 88:12 | 96 | [3] |

| 4 | 2-Chlorobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 48 | 93 | 92:8 | 98 | [3] |

| 5 | 4-Nitrobenzaldehyde | Cyclopentanone | 20 | MeOH/H₂O | 4 | 94 | 35:65 | 99 | [3] |

| 6 | Isobutyraldehyde | Acetone | 30 | CHCl₃/DMSO | 48 | 75 | - | 96 | [5] |

| 7 | Pivaldehyde | Acetone | 30 | Acetone/CHCl₃ | 96 | 68 | - | 99 | [5] |

Note: Data presented is for (S)-proline catalyzed reactions as a baseline for comparison. The use of (S)-alpha-benzhydryl-proline-HCl would likely require optimization of reaction conditions.

Experimental Protocol: General Procedure for Asymmetric Aldol Reaction

Disclaimer: This is a generalized protocol based on (S)-proline catalysis. When using this compound, the addition of a non-nucleophilic base (e.g., one equivalent of triethylamine or DIEA) may be necessary to generate the free amine catalyst in situ.

-

To a stirred solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., a mixture of methanol and water, or DMSO) is added the ketone (5.0 mmol).

-

This compound (0.05-0.3 mmol) and, if necessary, one equivalent of a non-nucleophilic base are added to the mixture.

-

The reaction is stirred at room temperature for the time indicated by TLC analysis.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

-

The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. (S)-alpha-benzhydryl-proline derivatives have proven to be exceptional catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, affording γ-nitro carbonyl compounds with high diastereo- and enantioselectivity.[2]

Quantitative Data Summary: Asymmetric Michael Addition Reactions

| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Cyclohexanone | β-Nitrostyrene | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (10) | Toluene | rt | 24 | 95 | 95:5 | 99 | [6] |

| 2 | Propanal | β-Nitrostyrene | (S)-Diphenylprolinol silyl ether (10) | Hexane | 0 | 5 | 85 | 94:6 | 99 | [7] |

| 3 | Cyclohexanone | trans-β-Nitrostyrene | Proline-derived bifunctional organocatalyst (1) | Water | rt | 12 | 97 | 99:1 | 99 | [2] |

| 4 | Acetone | Benzalmalononitrile | Proline-derived diamine (10) | CH₂Cl₂ | rt | 48 | 85 | - | 92 | [8] |

| 5 | Valeraldehyde | β-Nitrostyrene | 3-Decyl-β-proline (1) | Water | rt | 20 | 98 | 95:5 | - | [9] |

Experimental Protocol: General Procedure for Asymmetric Michael Addition

Disclaimer: This protocol is based on related proline derivatives. For this compound, the addition of a base is likely required.

-

To a solution of the α,β-unsaturated compound (1.0 mmol) and this compound (0.1 mmol) in an appropriate solvent (e.g., toluene, hexane, or water) at the specified temperature is added one equivalent of a non-nucleophilic base.

-

The carbonyl compound (2.0-10.0 mmol) is then added, and the reaction mixture is stirred vigorously.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction is quenched with 1N HCl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification by flash column chromatography on silica gel yields the Michael adduct.

-

The diastereomeric and enantiomeric ratios are determined by ¹H NMR and chiral HPLC analysis.

Asymmetric Mannich Reaction

The Mannich reaction, which involves the aminoalkylation of a carbonyl compound, is a powerful tool for the synthesis of nitrogen-containing molecules, including β-amino carbonyl compounds that are precursors to valuable amino acids and amino alcohols. Proline and its derivatives catalyze the direct, three-component asymmetric Mannich reaction with high efficiency.[10][11]

Quantitative Data Summary: Asymmetric Mannich Reactions

| Entry | Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 35 | DMSO/Acetone | 12-48 | 50 | - | 94 | [10] |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | 35 | DMSO/Acetone | 12-48 | 82 | >95:5 | 96 | [10] |

| 3 | Acetone | Benzaldehyde | p-Anisidine | 35 | DMSO/Acetone | 12-48 | 61 | - | 93 | [10] |

| 4 | Hydroxyacetone | 4-Nitrobenzaldehyde | p-Anisidine | 35 | Acetone | 12-48 | 78 | >95:5 | >99 | [10] |

| 5 | Propanal | N-PMP-imino ethyl glyoxylate | - | 20 | Dioxane | 24 | 91 | 95:5 | 99 | [12] |

Experimental Protocol: General Procedure for Asymmetric Three-Component Mannich Reaction

Disclaimer: This protocol is based on (S)-proline. For this compound, the addition of a base is likely necessary.

-

A suspension of this compound (0.35 mmol), the amine (1.1 mmol), and the aldehyde (1.0 mmol) in a mixture of the ketone and a solvent (e.g., DMSO/acetone) is prepared.

-

One equivalent of a non-nucleophilic base is added to the suspension.

-

The reaction mixture is stirred at room temperature for the specified time.

-

The reaction is quenched by the addition of water and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by flash chromatography to yield the β-amino carbonyl compound.

-

Diastereomeric and enantiomeric excesses are determined by appropriate analytical methods (¹H NMR, chiral HPLC).

Mechanistic Insights and Catalytic Cycles

The catalytic activity of this compound, once deprotonated to the free amine, stems from its ability to form key reactive intermediates with carbonyl compounds.

Catalytic Cycle of the Asymmetric Aldol Reaction

The catalytic cycle begins with the reaction of the proline catalyst with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde, which is activated by hydrogen bonding with the carboxylic acid moiety of the catalyst. This dual activation is a hallmark of proline catalysis.[13][14] The bulky benzhydryl group directs the attack to one face of the aldehyde, establishing the stereochemistry. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

Caption: Catalytic cycle of the asymmetric aldol reaction.

Catalytic Cycle of the Asymmetric Michael Addition

In the Michael addition, the catalyst again forms an enamine with the donor carbonyl compound. This enamine then adds to the Michael acceptor (e.g., a nitroalkene) in a conjugate fashion. The resulting intermediate is an iminium ion, which upon hydrolysis, yields the Michael adduct and regenerates the catalyst. The stereochemical outcome is controlled by the chiral environment created by the catalyst.

Caption: Catalytic cycle of the asymmetric Michael addition.

Catalytic Cycle of the Asymmetric Mannich Reaction

The Mannich reaction involves the formation of an imine from an aldehyde and an amine in a pre-equilibrium step. The proline catalyst reacts with a ketone to form an enamine. This enamine then attacks the electrophilic imine. The resulting aminomethylated iminium ion is then hydrolyzed to afford the β-amino carbonyl product and regenerate the catalyst for the next cycle.

Caption: Catalytic cycle of the asymmetric Mannich reaction.

Experimental Workflow

A typical experimental workflow for an asymmetric reaction catalyzed by this compound involves several key stages, from reaction setup to product analysis.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]

- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.cat [2024.sci-hub.cat]

- 11. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reactions Using (S)-alpha-Benzhydryl-Proline-HCl

Note to the Reader: A comprehensive search of publicly available scientific literature did not yield specific application notes, protocols, or quantitative data for asymmetric aldol reactions catalyzed by (S)-alpha-benzhydryl-proline-HCl. The information presented herein is based on the well-established use of (S)-proline and its other derivatives in asymmetric aldol reactions and is intended to serve as a general guide. The provided protocols and data are representative of proline-type catalysis and would require optimization for the specific use of this compound.

Introduction to Proline-Catalyzed Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis for the construction of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Organocatalysis, using small chiral organic molecules, has emerged as a valuable alternative to traditional metal-based catalysts. (S)-proline is a highly effective and widely studied organocatalyst for direct asymmetric aldol reactions.[1] The introduction of bulky substituents on the proline scaffold, such as the benzhydryl group in (S)-alpha-benzhydryl-proline, is a common strategy to enhance stereoselectivity and influence catalyst solubility and stability. The hydrochloride salt of the catalyst is often used to improve its handling and stability.

The catalytic cycle is generally believed to proceed through an enamine intermediate, formed from the reaction of the ketone with the secondary amine of the proline catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, guided by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.[2][3]

General Reaction Mechanism

The proposed catalytic cycle for a proline-catalyzed asymmetric aldol reaction involves several key steps:

-

Enamine Formation: The ketone reacts with the secondary amine of the proline catalyst to form a chiral enamine intermediate.

-

Aldol Addition: The enamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. The stereochemistry of this step is directed by the chiral catalyst.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone (the aldol product) and regenerate the proline catalyst.

Caption: Proposed catalytic cycle for the asymmetric aldol reaction catalyzed by a proline derivative.

Representative Data for Proline-Catalyzed Aldol Reactions

The following table summarizes typical results for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes catalyzed by (S)-proline. This data is intended to be illustrative of the yields and stereoselectivities that can be achieved with proline-type catalysts.[1][4]

| Entry | Aldehyde (ArCHO) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | DMSO | 4 | 99 | 99:1 | 99 |

| 2 | 4-Chlorobenzaldehyde | DMSO | 24 | 95 | 95:5 | 98 |

| 3 | Benzaldehyde | DMSO | 48 | 85 | 90:10 | 96 |

| 4 | 4-Methoxybenzaldehyde | DMSO | 72 | 80 | 85:15 | 94 |

Conditions: Cyclohexanone (10 equiv.), aldehyde (1 equiv.), (S)-proline (20 mol%), room temperature.

Experimental Protocols

The following is a general protocol for an asymmetric aldol reaction catalyzed by a proline derivative. This should be considered a starting point and may require significant optimization for this compound.

General Procedure for Asymmetric Aldol Reaction

-

Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the (S)-proline derivative catalyst (e.g., 0.1 mmol, 20 mol%).

-

Addition of Reactants: Add the ketone (e.g., 5.0 mmol, 10 equivalents) to the vial, followed by the aldehyde (0.5 mmol, 1 equivalent).

-

Solvent Addition: Add the appropriate solvent (e.g., DMSO, 1.0 mL). The choice of solvent can significantly impact the reaction outcome and should be screened.[1]

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

-

Characterization: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Caption: General workflow for a proline-catalyzed asymmetric aldol reaction.

Conclusion

While specific applications of this compound in asymmetric aldol reactions are not extensively documented in the searched literature, the foundational knowledge of proline catalysis provides a strong basis for its potential use. The bulky benzhydryl group may offer unique stereochemical control and solubility properties. Researchers and drug development professionals interested in utilizing this specific catalyst are encouraged to use the general principles and protocols outlined in these notes as a starting point for developing and optimizing their own specific applications.

References

Application Notes and Protocols for Enantioselective Michael Addition Catalyzed by (S)-α-Benzhydryl-proline-HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective Michael addition is a cornerstone of asymmetric synthesis, enabling the formation of carbon-carbon bonds with high stereocontrol. This reaction is of paramount importance in the synthesis of chiral molecules, which are fundamental building blocks in the development of pharmaceuticals and other biologically active compounds. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the diverse array of organocatalysts, proline and its derivatives have proven to be exceptionally effective.

This document provides detailed application notes and protocols for the enantioselective Michael addition of carbonyl compounds to nitroalkenes, catalyzed by the chiral proline derivative, (S)-α-benzhydryl-proline hydrochloride. The resulting γ-nitro carbonyl compounds are versatile synthetic intermediates that can be readily transformed into a variety of valuable chiral molecules, including γ-amino acids and their derivatives.

While specific literature detailing the catalytic use of (S)-α-benzhydryl-proline-HCl in enantioselective Michael additions is not extensively available, the protocols and data presented herein are based on well-established procedures for closely related proline-based catalysts. These guidelines provide a robust starting point for researchers to develop and optimize this valuable transformation in their own laboratories.

Catalytic Cycle of Proline-Catalyzed Michael Addition

The catalytic cycle for the proline-catalyzed Michael addition proceeds through the formation of a key enamine intermediate. The secondary amine of the proline catalyst reacts with a carbonyl donor (aldehyde or ketone) to form an enamine. This enamine then acts as a nucleophile, attacking the Michael acceptor (a nitroalkene in this case). Subsequent hydrolysis regenerates the catalyst and yields the chiral γ-nitro carbonyl product. The stereochemistry of the product is dictated by the chiral environment provided by the catalyst in the transition state.

Caption: Proposed catalytic cycle for the (S)-α-benzhydryl-proline catalyzed Michael addition.

Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrates and reaction conditions.

Protocol 1: General Procedure for the Enantioselective Michael Addition of Ketones to Nitroalkenes

This protocol outlines a general method for the reaction between a ketone and a nitroalkene.

Materials:

-

(S)-α-benzhydryl-proline-HCl (catalyst)

-

Triethylamine (Et₃N) or other suitable base

-

Nitroalkene (Michael acceptor)

-

Ketone (Michael donor)

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Toluene)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Catalyst Activation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-α-benzhydryl-proline-HCl (0.1 mmol, 10 mol%). Add anhydrous solvent (2 mL) and triethylamine (0.1 mmol, 10 mol%) to generate the free amine catalyst in situ. Stir the mixture for 10-15 minutes at room temperature.

-

Reaction Setup: To the catalyst solution, add the ketone (2.0 mmol, 2.0 equivalents). Stir the mixture for another 10 minutes.

-

Addition of Michael Acceptor: Add the nitroalkene (1.0 mmol, 1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired γ-nitro ketone.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for the Enantioselective Michael Addition of Aldehydes to Nitroalkenes

This protocol is adapted for the use of aldehydes as Michael donors.

Materials:

-

Same as Protocol 1, with an aldehyde instead of a ketone.

Procedure:

-

Catalyst Activation: Follow step 1 from Protocol 1.

-

Reaction Setup: To the catalyst solution, add the aldehyde (1.2 mmol, 1.2 equivalents).

-

Addition of Michael Acceptor: In a separate flask, dissolve the nitroalkene (1.0 mmol, 1.0 equivalent) in the reaction solvent and add it slowly to the reaction mixture over a period of time (e.g., 30 minutes) using a syringe pump. This slow addition can help to minimize side reactions.

-